molecular formula C7H5BrN2O4 B581956 4-Amino-3-bromo-5-nitrobenzoic acid CAS No. 556651-33-3

4-Amino-3-bromo-5-nitrobenzoic acid

Cat. No.: B581956
CAS No.: 556651-33-3
M. Wt: 261.031
InChI Key: JCSIZMVUEBODFZ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-nitrobenzoic acid (CAS: 556651-33-3) is a substituted benzoic acid derivative with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol. It features a carboxylic acid group at position 1, an amino group (-NH₂) at position 4, a bromine atom at position 3, and a nitro group (-NO₂) at position 5 on the benzene ring .

Properties

IUPAC Name

4-amino-3-bromo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIZMVUEBODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716524
Record name 4-Amino-3-bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556651-33-3
Record name 4-Amino-3-bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrobenzoic acid is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: Finally, the bromo-nitrobenzoic acid is treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

    Reduction: 4-Amino-3-bromo-5-aminobenzoic acid.

    Substitution: 4-Hydroxy-3-bromo-5-nitrobenzoic acid.

    Oxidation: 4-Nitroso-3-bromo-5-nitrobenzoic acid.

Scientific Research Applications

4-Amino-3-bromo-5-nitrobenzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires sealing in dry conditions at 2–8°C to maintain stability .
  • Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
  • Applications : Primarily used as a specialized intermediate in organic synthesis and pharmaceutical research. LEAP CHEM CO., LTD. supplies this compound for R&D purposes, emphasizing its role in fine chemical production .

Comparison with Structurally Similar Compounds

The unique substitution pattern of 4-amino-3-bromo-5-nitrobenzoic acid distinguishes it from related benzoic acid derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Differences/Applications
This compound 556651-33-3 C₇H₅BrN₂O₄ 261.03 3-Br, 4-NH₂, 5-NO₂ Carboxylic acid, amino, nitro, bromo Specialized research intermediate; high electron-withdrawing substituent density
3-Bromo-4-hydroxy-5-nitrobenzoic acid 67175-27-3 C₇H₄BrNO₅ 262.02 (calc.) 3-Br, 4-OH, 5-NO₂ Carboxylic acid, hydroxyl, nitro, bromo Hydroxyl group increases polarity; potential use in coordination chemistry
4-Aminobenzoic acid 150-13-0 C₇H₇NO₂ 137.14 4-NH₂ Carboxylic acid, amino Widely used in folate synthesis; lacks halogen/nitro groups
2-Amino-3-bromobenzoic acid - C₇H₆BrNO₂ 216.03 (calc.) 2-NH₂, 3-Br Carboxylic acid, amino, bromo Structural isomer; altered substitution alters reactivity in coupling reactions
Methyl 3-bromo-5-nitrobenzoate 6307-87-5 C₈H₆BrNO₄ 260.04 (calc.) 3-Br, 5-NO₂, methyl ester Ester, nitro, bromo Ester group enhances lipophilicity; used in prodrug design

Key Observations:

Substituent Effects: The electron-withdrawing nitro and bromo groups in this compound increase its acidity compared to 4-aminobenzoic acid, making it more reactive in nucleophilic substitution reactions. 3-Bromo-4-hydroxy-5-nitrobenzoic acid replaces the amino group with a hydroxyl (-OH), altering its hydrogen-bonding capacity and solubility .

Functional Group Influence: Methyl 3-bromo-5-nitrobenzoate lacks the amino group but includes an ester, making it more suitable for hydrophobic environments (e.g., membrane permeability studies) . 4-Aminobenzoic acid serves as a foundational compound in vitamin B synthesis but lacks the steric and electronic effects of bromo/nitro groups .

Applications: this compound is a niche intermediate in drug discovery, whereas 2-amino-3-bromobenzoic acid is employed in asymmetric synthesis due to its ortho-substitution pattern .

Biological Activity

4-Amino-3-bromo-5-nitrobenzoic acid (ABN) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H5_5BrN2_2O4_4
  • Molecular Weight : 261.03 g/mol
  • CAS Number : 556651-33-3

The biological activity of ABN can be attributed to its functional groups: the amino, bromo, and nitro groups. These groups enable the compound to engage in various interactions with biological targets:

  • Hydrogen Bonding : The amino and nitro groups can form hydrogen bonds with active sites on enzymes and receptors.
  • Electrostatic Interactions : These interactions can influence the binding affinity of ABN to its targets.
  • Halogen Bonding : The bromo group can participate in halogen bonding, which may enhance the specificity of interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that ABN can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on specific proteases and kinases, which are crucial in cancer and inflammatory processes.

Antimicrobial Properties

ABN has shown potential antimicrobial activity against various bacterial strains. Studies demonstrate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary studies have indicated that ABN exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways .

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of ABN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial properties.
  • Cytotoxicity Assay : In a study involving human breast cancer cell lines (MCF-7), ABN demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This suggests potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityTargetEffectReference
Enzyme InhibitionVarious EnzymesCompetitive inhibition
AntimicrobialS. aureus, E. coliGrowth inhibition
AnticancerMCF-7 Cell LineInduces apoptosis

Research Applications

ABN serves as a valuable tool in various research domains:

  • Medicinal Chemistry : Its unique structure allows for modifications that can enhance biological activity or selectivity.
  • Biochemical Research : Used to study enzyme kinetics and protein-ligand interactions.
  • Pharmaceutical Development : Investigated as a candidate for new antimicrobial and anticancer drugs.

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